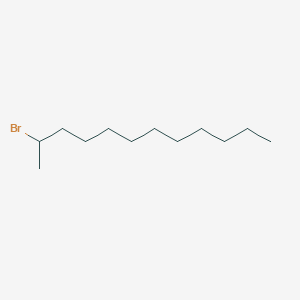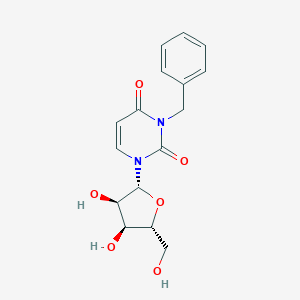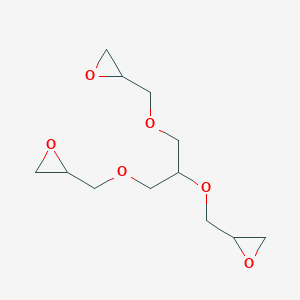
2-(2,5-Dichlorophenyl)-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,5-Dichlorophenyl)-1H-benzimidazole is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a benzimidazole derivative that has been synthesized using various methods. Its mechanism of action is not yet fully understood, but studies have shown that it has significant biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 2-(2,5-Dichlorophenyl)-1H-benzimidazole is not yet fully understood. However, studies have suggested that it targets the microtubule network in cells, which plays a crucial role in cell division. It has been shown to disrupt the microtubule network, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
Studies have shown that 2-(2,5-Dichlorophenyl)-1H-benzimidazole has significant biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It has also been shown to inhibit the growth of cancer cells by inducing G2/M cell cycle arrest. In addition, it has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(2,5-Dichlorophenyl)-1H-benzimidazole in lab experiments is its ability to selectively target cancer cells. It has also been shown to have low toxicity in normal cells. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 2-(2,5-Dichlorophenyl)-1H-benzimidazole. One direction is to explore its potential applications in combination therapy with other anticancer drugs. Another direction is to investigate its mechanism of action in more detail to better understand its effects on cancer cells. Additionally, further research is needed to improve the solubility of this compound in water to make it more suitable for certain experiments.
Conclusion:
In conclusion, 2-(2,5-Dichlorophenyl)-1H-benzimidazole is a chemical compound that has potential applications in various scientific research areas. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of this compound in cancer research and drug discovery.
Synthesemethoden
The synthesis of 2-(2,5-Dichlorophenyl)-1H-benzimidazole can be achieved using various methods. One of the most commonly used methods is the reaction of o-phenylenediamine with 2,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(2,5-Dichlorophenyl)-1H-benzimidazole has potential applications in various scientific research areas such as cancer research, drug discovery, and medicinal chemistry. Studies have shown that this compound has anticancer properties and can induce apoptosis in cancer cells. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Eigenschaften
CAS-Nummer |
14225-80-0 |
|---|---|
Produktname |
2-(2,5-Dichlorophenyl)-1H-benzimidazole |
Molekularformel |
C13H8Cl2N2 |
Molekulargewicht |
263.12 g/mol |
IUPAC-Name |
2-(2,5-dichlorophenyl)-1H-benzimidazole |
InChI |
InChI=1S/C13H8Cl2N2/c14-8-5-6-10(15)9(7-8)13-16-11-3-1-2-4-12(11)17-13/h1-7H,(H,16,17) |
InChI-Schlüssel |
XWESCMJAJHAFPS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC(=C3)Cl)Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC(=C3)Cl)Cl |
Andere CAS-Nummern |
14225-80-0 |
Synonyme |
BENZIMIDAZOLE, 2-(2,5-DICHLOROPHENYL)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![11-Chloro-dibenzo[b,f][1,4]thiazepine](/img/structure/B81272.png)

![(5R,8R,9S,10S,13S,14S,17S)-10,13,17-Trimethyl-1,2,3,4,5,6,7,8,9,11,12,14-dodecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B81274.png)







